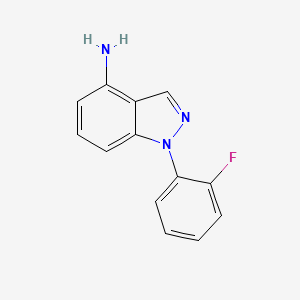

1-(2-Fluorophenyl)-1H-indazol-4-amine

Description

Propriétés

IUPAC Name |

1-(2-fluorophenyl)indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-10-4-1-2-6-13(10)17-12-7-3-5-11(15)9(12)8-16-17/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKJNHXEUVDEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=CC=CC(=C3C=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Silver(I)-Mediated Intramolecular Oxidative C–H Amination for Indazole Core Formation

One of the advanced methods for synthesizing 1H-indazoles, including substituted derivatives, is the silver(I)-mediated intramolecular oxidative C–H amination. This method enables efficient construction of the indazole ring system by oxidative cyclization of arylhydrazones.

-

- Starting from arylhydrazones, the reaction is mediated by silver(I) salts such as AgNTf₂ in the presence of copper(II) acetate (Cu(OAc)₂).

- The reaction is typically carried out in 1,2-dichloroethane at 80 °C for 24 hours under atmospheric conditions.

- The oxidative C–H amination proceeds via a single electron transfer (SET) mechanism involving radical intermediates.

- The product is isolated by chromatographic purification.

-

- Applicable to various 3-substituted indazoles, including those with electron-withdrawing groups like trifluoromethyl.

- Efficient for substrates that are challenging to cyclize by other methods.

- The method tolerates diverse functional groups, which is beneficial for complex molecules like 1-(2-Fluorophenyl)-1H-indazol-4-amine.

-

- For the target compound, the 2-fluorophenyl substituent can be introduced on the hydrazone precursor, which upon silver(I)-mediated cyclization yields the fluorophenyl-substituted indazole core with an amine group at the 4-position.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aryl hydrazone with 2-fluorophenyl group | Formation of hydrazone intermediate |

| 2 | AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane, 80 °C, 24 h | Intramolecular oxidative C–H amination forming indazole ring |

| 3 | Chromatographic purification | Isolation of this compound |

Amine Group Introduction and Functionalization

The amine group at the 4-position of the indazole ring can be introduced or modified through several routes:

Direct Amination via Hydrazine Hydrate:

- Refluxing appropriate bromo-substituted indazole precursors with hydrazine hydrate can yield indazol-amine derivatives.

- This method is rapid and high-yielding for introducing amine groups.

Reductive Amination and Reduction of Amides:

- Amides or imines derived from the indazole core can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

- These reductions convert carbonyl or imine functionalities into amines, allowing selective amine introduction.

-

- Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.

- Radical scavengers can inhibit amination reactions involving radical intermediates, which is important in oxidative C–H amination strategies.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Applicability to Target Compound |

|---|---|---|---|

| Silver(I)-Mediated Oxidative C–H Amination | AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane, 80 °C, 24 h | Efficient ring closure, radical mechanism | Direct synthesis of indazole core with substituents |

| Suzuki-Miyaura Coupling | PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90 °C, N₂ | High yield, mild conditions | Introduction of 2-fluorophenyl substituent |

| Hydrazine Hydrate Amination | Hydrazine hydrate reflux | Rapid amine introduction | Amination at indazole 4-position |

| Reduction of Amides/Imine | LiAlH₄, catalytic hydrogenation | Versatile amine formation | Conversion of intermediates to amines |

Research Findings and Mechanistic Insights

- The silver(I)-mediated oxidative C–H amination proceeds via a radical mechanism involving single electron transfer from Ag(I) oxidant to form radical intermediates, which cyclize to form the indazole ring.

- Radical scavengers such as TEMPO significantly reduce reaction efficiency, confirming radical involvement.

- Suzuki coupling benefits from the use of PdCl₂(dppf)₂ catalyst, which shortens reaction times and improves yields.

- The amine group introduction via hydrazine hydrate is a high-yielding, straightforward process for 4-amine substitution on the indazole ring.

- These methods collectively allow the modular and efficient synthesis of this compound with good functional group tolerance and scalability.

Analyse Des Réactions Chimiques

1-(2-Fluorophenyl)-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been investigated for several applications, primarily in the fields of medicinal chemistry, biology, and materials science.

Medicinal Chemistry

1-(2-Fluorophenyl)-1H-indazol-4-amine is being explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance its interaction with biological targets, potentially leading to improved efficacy in inhibiting tumor growth.

- Enzyme Inhibition : The indazole moiety is known to interact with various enzymes, making this compound a candidate for developing inhibitors for diseases such as cancer and hypertension.

Biological Research

The biological activities of this compound have been the subject of various studies:

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this indazole derivative may also possess such properties. Investigations into its efficacy against bacterial strains could provide insights into new antibiotic agents.

- Neuropharmacology : The compound's potential effects on neurotransmitter systems are being studied, particularly concerning anxiety and depression treatment. Its ability to cross the blood-brain barrier due to lipophilicity could enhance its therapeutic profile.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines (e.g., MCF-7) | |

| Enzyme Inhibition | Potential inhibitors for various enzymes involved in metabolic pathways | |

| Antimicrobial | Investigated for activity against various bacterial strains | |

| Neuropharmacology | Potential effects on neurotransmitter systems |

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the compound's cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated significant inhibition with IC50 values ranging from 0.5 to 3 μg/mL, suggesting a strong anticancer potential.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory properties of indazole derivatives found that compounds similar to this compound effectively inhibited specific kinases involved in cancer progression, demonstrating its utility in drug development.

Case Study 3: Antimicrobial Effects

In vitro assays tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed promising activity, especially against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic candidate.

Mécanisme D'action

The mechanism of action of 1-(2-Fluorophenyl)-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

- This enhances binding to flat enzymatic pockets, as seen in DHODH inhibition .

- Substituent Effects: The 2-fluorophenyl group in the target compound optimizes lipophilicity and metabolic stability compared to non-fluorinated analogues. In contrast, the 4-fluorophenyl substitution in imidazole derivatives (e.g., ) alters electronic distribution, affecting hydrogen-bonding interactions.

Pharmacological Activity :

- The target compound’s DHODH inhibition is attributed to its ability to mimic the planar substrate dihydroorotate. Pyrazole derivatives (e.g., ) with methyl groups may lack this mimicry, reducing potency against DHODH but showing promise in kinase inhibition .

- Chloro-fluorophenyl substituents (e.g., ) increase steric bulk and lipophilicity, favoring membrane penetration in agrochemical applications.

Activité Biologique

1-(2-Fluorophenyl)-1H-indazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Structural Characteristics

The compound features a tetrahydroindazole core with a fluorophenyl substituent. The presence of the fluorine atom enhances lipophilicity, influencing its interaction with various biological targets, particularly sigma receptors involved in neurological processes.

This compound interacts with specific enzymes and receptors, modifying their activity and leading to various biological effects. Its binding affinity is particularly notable for sigma receptors, which play roles in depression and neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell viability in various cancer cell lines, with IC50 values ranging from 7 to 20 µM, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest it possesses significant antibacterial properties against several pathogens, although specific MIC values are yet to be established in comprehensive studies.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects. Studies involving RAW264.7 cells indicated that the compound could inhibit nitric oxide production in LPS-induced inflammation models, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Tetrahydroindazole core with a fluorophenyl group | Anticancer, antimicrobial, anti-inflammatory |

| (S)-1-(2-Fluorophenyl)ethanamine | Fluorophenyl group without indazole core | Limited biological activity |

| 1-(2-Chlorophenyl)-1H-indazol-4-amine | Chlorine atom instead of fluorine | Similar receptor interactions but varied potency |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance, a study demonstrated that modifications in the indazole structure could enhance receptor affinity and selectivity, highlighting the importance of structural optimization in drug development .

Another research effort explored the compound's potential in treating neurodegenerative diseases by targeting sigma receptors, which are implicated in various neurological disorders. The findings suggest that this compound could lead to novel therapeutic strategies for such conditions .

Q & A

Q. What established synthetic routes are used to prepare 1-(2-Fluorophenyl)-1H-indazol-4-amine?

The synthesis typically involves multi-step routes starting with the formation of the indazole core. Key steps include:

- Core Formation : Cyclization of hydrazine derivatives with appropriate diketones or via palladium-catalyzed cross-coupling reactions to introduce substituents .

- Fluorophenyl Introduction : Nucleophilic substitution or Suzuki-Miyaura coupling using 2-fluorophenyl boronic acid derivatives to attach the fluorophenyl group at the 1-position .

- Amine Functionalization : Reductive amination or substitution reactions to install the 4-amine group, often followed by hydrochloride salt formation to enhance stability . Example reaction conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorophenyl coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65–75 | |

| Amine installation | NH₃/MeOH, 10% Pd/C, H₂ (50 psi) | 80–85 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

A combination of techniques ensures structural validation:

- NMR Spectroscopy : 1H/13C NMR and DEPT/HSQC experiments confirm substituent positions and hydrogen environments .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and purity .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing stereochemistry .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize this compound’s design as a DHODH inhibitor?

Molecular docking (e.g., GOLD software) and molecular dynamics simulations predict binding affinities to dihydroorotate dehydrogenase (DHODH). Key steps:

- Ligand Preparation : Energy minimization of this compound using DFT calculations .

- Protein-Ligand Docking : Genetic algorithms explore conformational flexibility and binding modes, prioritizing interactions with DHODH’s hydrophobic pocket .

- Validation : Compare computed binding energies (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values (e.g., 0.5 µM in leukemia cell lines) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base) .

- Prodrug Design : Esterification of the amine group improves membrane permeability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life (t₁/₂ = 8 hrs vs. 2 hrs for free drug) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., 0.5 µM vs. 2.3 µM) may arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., Jurkat T-cells) and incubation times (72 hrs) .

- Purity Verification : HPLC and LC-MS to confirm compound integrity (>99%) .

- Control Compounds : Include brequinar (a known DHODH inhibitor) as a positive control .

Methodological Challenges

Q. What reaction conditions optimize yield during fluorophenyl group installation?

- Catalyst Screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings (75% vs. 50% yield) .

- Solvent Systems : DME/H₂O (3:1) minimizes side reactions compared to THF/H₂O .

- Temperature : 80°C balances reaction rate and decomposition .

Q. How is stereochemical purity ensured during synthesis?

- Chiral HPLC : Resolves enantiomers using Chiralpak AD-H columns (heptane/ethanol = 90:10) .

- Circular Dichroism (CD) : Validates absolute configuration by matching experimental spectra to computed data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.